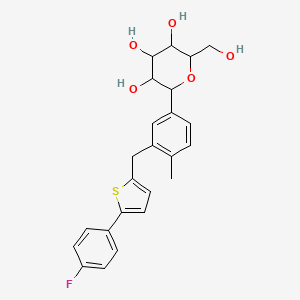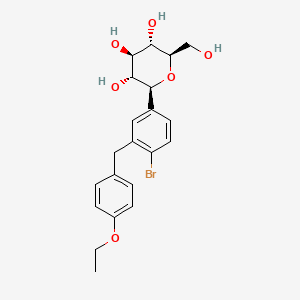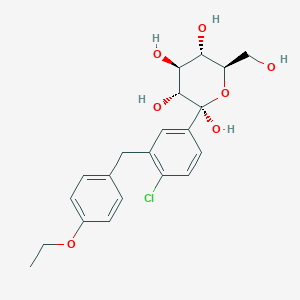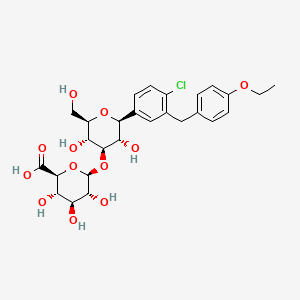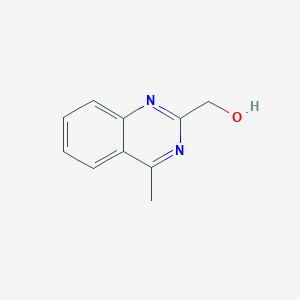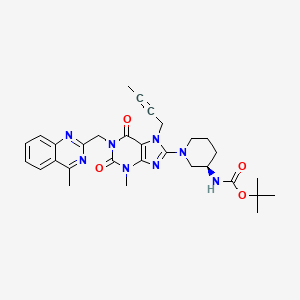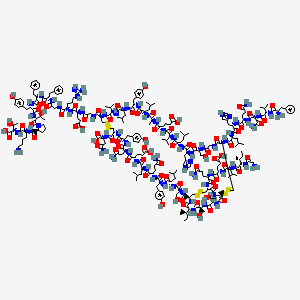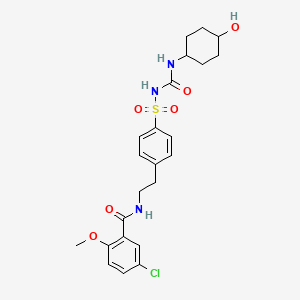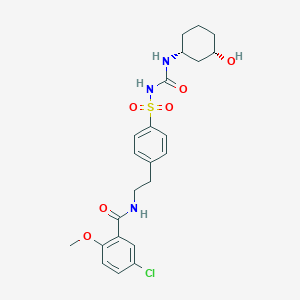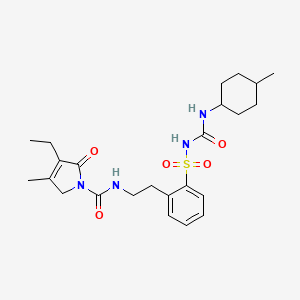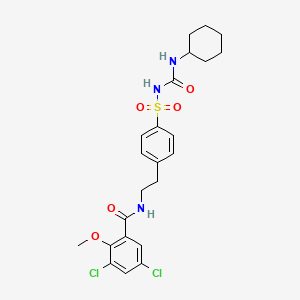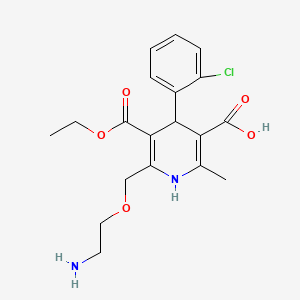
Desmethyl amolodipine
説明
Desmethyl Amlodipine is a chemical compound used in the treatment of hypertension, angina, and other cardiovascular disorders . It is a metabolite of Amlodipine, a calcium channel blocker that works by relaxing the smooth muscles of the blood vessels, thereby reducing the pressure and increasing blood flow .
Synthesis Analysis
Amlodipine, the parent compound of Desmethyl Amlodipine, was first patented in 1982 but approved as a prescription drug in 1990 . The synthetic route for making amlodipine comprises forming the corresponding amino-group protected precursor followed by deprotection .Molecular Structure Analysis
The amlodipine molecule contains a total of 54 bonds. There are 29 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
Amlodipine presents two characteristic steps when heated in air under non-isothermal conditions . The thermal stability of amlodipine is crucial for the formulation setting of a solid dosage form .Physical And Chemical Properties Analysis
Amlodipine is a sparingly soluble orally administered drug and the rate of absorption is often controlled by the rate of dissolution .科学的研究の応用
-
Diabetes Treatment
- Amlodipine has been used in the treatment of hypertension in patients with diabetes . It has been found that antihypertensive treatment with Amlodipine improves glycemic control in patients with Type 2 Diabetes Mellitus (T2DM) and may be an appropriate option in people with diabetes and concomitant hypertension to help maintain euglycemia .
-
Kidney Disease Treatment
- Amlodipine has shown potential in the treatment of kidney disease . It has been found to have beneficial effects on renal parameters in patients with essential hypertension . In another study, Amlodipine was found to exert a greater antiproteinuric effect than other calcium channel blockers in hypertensive patients with kidney disease .
-
Heart Failure Treatment
- While calcium channel blockers like Amlodipine are generally avoided in patients with heart failure with reduced ejection fraction (HFrEF) due to their lack of functional or mortality benefit and potential to worsen outcomes , they are still considered a cornerstone of cardiac arrhythmia management .
-
Arrhythmia Treatment
-
Migraine Treatment
-
Raynaud’s Phenomenon Treatment
Safety And Hazards
将来の方向性
Amlodipine has shown significant results in several trials such as clinical, preclinical, and silico trials . It is currently approved to treat high blood pressure and angina, and is considered safe and effective for treating hypertension and angina . Future research may focus on further understanding its mechanism of action and potential applications in treating other conditions.
特性
IUPAC Name |
6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methyl-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5/c1-3-27-19(25)17-14(10-26-9-8-21)22-11(2)15(18(23)24)16(17)12-6-4-5-7-13(12)20/h4-7,16,22H,3,8-10,21H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMLXNROVBYURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)O)C)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114498 | |
| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl amolodipine | |
CAS RN |
113994-37-9 | |
| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113994-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



